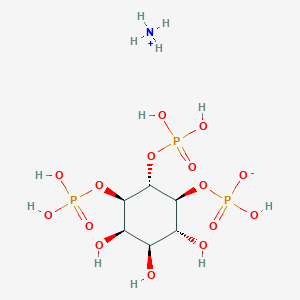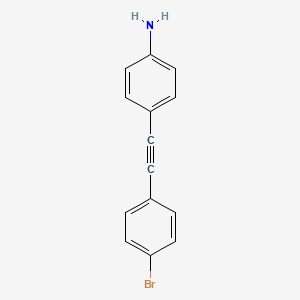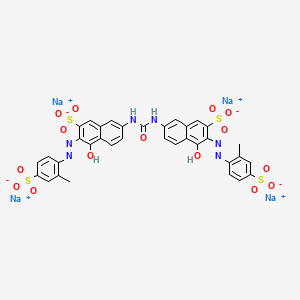
7,7'-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) is an organic compound commonly known as C.I. Acid Red 92 . It is a red crystalline powder that is soluble in water but has poor solubility in organic solvents . This compound is primarily used as an acid dye in the textile, leather, and paper industries .
Métodos De Preparación
The synthesis of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves several steps :
Reaction of 2-nitronaphthalene sulfonic acid with 2-methyl-4-sulfonic acid aniline: This reaction produces an azo dye.
Reaction with dicarbonate disodium: The azo dye is then reacted with dicarbonate disodium to form the final product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can break down the azo bonds, resulting in simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions .
Aplicaciones Científicas De Investigación
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has several scientific research applications :
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in staining procedures to visualize biological tissues.
Industry: Apart from its use as a dye, it is also used in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with proteins and other macromolecules . The azo bonds in the compound can interact with various molecular targets, leading to changes in their structure and function . This interaction is crucial for its applications in staining and as a pH indicator .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes like C.I. Acid Red 1 and C.I. Acid Red 14 . Compared to these compounds, 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(2-methyl-4-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has unique properties such as higher water solubility and better stability under acidic conditions . These properties make it more suitable for specific industrial and research applications .
Propiedades
Número CAS |
28706-33-4 |
|---|---|
Fórmula molecular |
C35H24N6Na4O15S4 |
Peso molecular |
988.8 g/mol |
Nombre IUPAC |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
RLFHKVCTLYWSBM-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



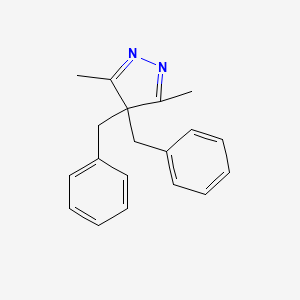
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)

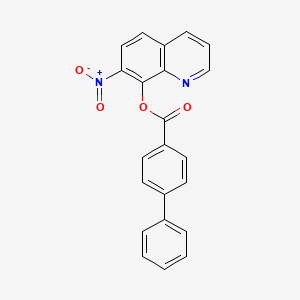



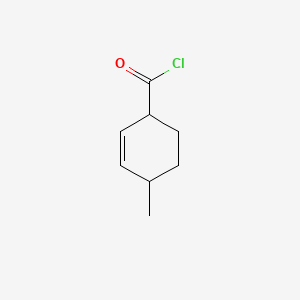
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

